Aab(1) avermectin

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

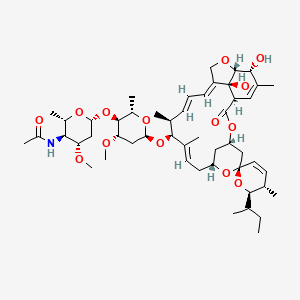

4’‘-Epiacetylamino-4’'-deoxyavermectin B1 is a derivative of avermectin, a class of compounds known for their potent anthelmintic and insecticidal properties. This compound is characterized by its molecular formula C50H75NO14 and a molecular weight of 914.1288 . It is primarily used in the field of veterinary medicine and agriculture to control parasitic infections and pests.

准备方法

The synthesis of 4’‘-Epiacetylamino-4’'-deoxyavermectin B1 involves several steps, starting from the parent compound avermectin B1. The key steps include:

Industrial production methods typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific reaction conditions, such as temperature, pressure, and catalysts, are carefully controlled to achieve the desired product.

化学反应分析

4’‘-Epiacetylamino-4’'-deoxyavermectin B1 undergoes various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

Substitution: This reaction involves the replacement of one functional group with another.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Agricultural Applications

Pesticidal Properties

Aab(1) avermectin is primarily recognized for its insecticidal and anthelmintic properties. It is effective against various pests and parasitic worms, making it a valuable tool in agriculture.

- Mechanism of Action : this compound works by binding to glutamate-gated chloride channels, leading to paralysis and death in sensitive organisms. This mechanism is specific to invertebrates, which minimizes toxicity to mammals .

| Target Organism | Application | Effectiveness |

|---|---|---|

| Nematodes | Soil treatment | High |

| Insects | Foliar application | Moderate to High |

| Mites | Crop protection | High |

Veterinary Medicine

Treatment of Parasitic Infections

this compound is widely used in veterinary medicine for the treatment of parasitic infections in livestock and pets. Its efficacy against a variety of parasites makes it a standard treatment option.

- Formulations : It is available in various formulations, including injectables and oral doses, tailored for different animal species .

| Animal Type | Parasite Type | Dosage Formulation |

|---|---|---|

| Cattle | Gastrointestinal nematodes | Injectable |

| Dogs | Heartworm | Oral tablets |

| Cats | Ectoparasites | Topical application |

Human Medicine

Potential Therapeutic Uses

Recent studies have explored the potential of this compound in treating human diseases beyond its traditional uses.

- Antiviral Activity : Research indicates that avermectins may inhibit viral replication, including that of HIV-1 and SARS-CoV-2, by interfering with nuclear transport mechanisms .

| Virus Type | Mechanism of Action | Efficacy Observed |

|---|---|---|

| HIV-1 | Inhibition of nuclear transport | Significant reduction in viral load |

| SARS-CoV-2 | Impaired replication | Dose-dependent efficacy |

Environmental Impact

The environmental persistence and degradation pathways of this compound have been studied to assess its ecological safety. Research shows that while it is effective as a pesticide, its residues can pose risks to non-target organisms .

- Degradation Studies : Avermectin B1a degrades under aerobic conditions with a half-life ranging from 18 days to several months depending on environmental factors .

Case Study 1: Efficacy Against Helminths

A study conducted on livestock treated with this compound demonstrated significant reductions in helminth populations within two weeks post-treatment. The study highlighted the compound's effectiveness at low dosages, reducing the need for higher concentrations that could lead to resistance .

Case Study 2: Antiviral Potential

In vitro studies have shown that this compound significantly reduces viral replication rates in cells infected with HIV-1. The mechanism involves blocking the nuclear import of viral proteins essential for replication, showcasing its potential as an antiviral agent .

作用机制

The mechanism of action of 4’‘-Epiacetylamino-4’'-deoxyavermectin B1 involves binding to specific molecular targets in parasites and insects. It primarily targets glutamate-gated chloride channels, leading to an influx of chloride ions into the cells. This results in hyperpolarization of the cell membrane, causing paralysis and death of the parasite or insect . The compound’s efficacy is attributed to its high affinity for these channels and its ability to disrupt normal cellular function.

相似化合物的比较

4’‘-Epiacetylamino-4’'-deoxyavermectin B1 is unique among avermectin derivatives due to its specific chemical modifications. Similar compounds include:

Avermectin B1: The parent compound, known for its broad-spectrum anthelmintic and insecticidal activity.

Ivermectin: A widely used derivative with enhanced potency and a broader spectrum of activity.

Doramectin: Another derivative with improved pharmacokinetic properties and efficacy.

Compared to these compounds, 4’‘-Epiacetylamino-4’'-deoxyavermectin B1 offers unique advantages in terms of its specific chemical structure and targeted activity.

属性

CAS 编号 |

160902-72-7 |

|---|---|

分子式 |

C50H75NO14 |

分子量 |

914.143 |

InChI |

InChI=1S/C50H75NO14/c1-12-26(2)45-29(5)18-19-49(65-45)24-36-21-35(64-49)17-16-28(4)44(27(3)14-13-15-34-25-58-47-43(53)30(6)20-37(48(54)61-36)50(34,47)55)62-41-23-39(57-11)46(32(8)60-41)63-40-22-38(56-10)42(31(7)59-40)51-33(9)52/h13-16,18-20,26-27,29,31-32,35-47,53,55H,12,17,21-25H2,1-11H3,(H,51,52)/b14-13+,28-16+,34-15+/t26?,27-,29-,31-,32-,35+,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,46-,47+,49+,50+/m0/s1 |

InChI 键 |

ZKWQQXZUCOBISE-ICGOKAJASA-N |

SMILES |

CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)NC(=O)C)OC)OC)C)C |

同义词 |

4/'/'-epiacetylamino-4/'/'-deoxyavermectin B1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。